molecular formula C9H12O3S B8604310 Ethyl 3-thienylmethoxyacetate

Ethyl 3-thienylmethoxyacetate

Cat. No.: B8604310
M. Wt: 200.26 g/mol
InChI Key: NITXRTIGJXAJEQ-UHFFFAOYSA-N
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Description

Ethyl 3-thienylmethoxyacetate (systematic name: ethyl [3-(thiophen-3-ylmethoxy)]acetate) is an organosulfur compound featuring a thiophene ring substituted with a methoxyacetate ethyl ester group. Thiophene derivatives are widely studied for their electronic properties, pharmaceutical relevance, and utility in organic synthesis .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-(thiophen-3-ylmethoxy)acetate

InChI

InChI=1S/C9H12O3S/c1-2-12-9(10)6-11-5-8-3-4-13-7-8/h3-4,7H,2,5-6H2,1H3

InChI Key

NITXRTIGJXAJEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1=CSC=C1

Origin of Product

United States

Chemical Reactions Analysis

Reactions of the Ester Group

Esters are reactive toward nucleophiles and acids due to the carbonyl group. Key reactions include:

Reaction Type Conditions Products
Hydrolysis Acidic (H₂SO₄/H₂O) or basic (NaOH)3-Thienylmethoxyacetic acid + ethanol
Transesterification ROH (e.g., methanol) + acid/baseMethyl 3-thienylmethoxyacetate
Aminolysis Amine (e.g., NH₃) + heatingAmide or substituted amine derivatives

These reactions are supported by general ester chemistry .

Reactions of the Thiophene Ring

Thiophene’s aromaticity and sulfur atom influence reactivity:

  • Electrophilic Substitution : The methoxy group (electron-donating) directs electrophiles to positions 2 and 4 of the thiophene ring. Reactions may include bromination, nitration, or acylation .

  • Nucleophilic Substitution : Thiophene’s sulfur atom can participate in substitution reactions, particularly under strongly acidic conditions.

  • Cross-Coupling : Potential for Suzuki or Heck reactions if activating groups are present.

For example, thiophene derivatives undergo electrophilic substitution with bromine under catalytic conditions .

Reactions of the Methoxy Group

The methoxy group (OCH₃) can undergo:

  • Demethylation : Conversion to a phenolic group under strong acidic conditions (e.g., HI).

  • Alkylation : Further substitution to form ether derivatives.

Key Challenges

  • Stability : Thiophene’s sulfur atom may lead to instability in acidic or oxidative environments.

  • Selectivity : Competing reactivity between the ester and thiophene groups could complicate reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between Ethyl 3-thienylmethoxyacetate and its analogs:

Compound Name Molecular Formula CAS Number Functional Groups Key Structural Features
This compound* C₉H₁₂O₃S Not provided Thiophene, methoxy, ethyl ester 3-thienylmethoxy linked to acetate
Methyl 2-thienyl acetate C₇H₈O₂S 19432-68-9 Thiophene, methyl ester 2-thienyl substitution; shorter chain
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate C₁₃H₁₆O₃S 159783-10-5 Dihydrobenzothiophene, methoxy, ethyl ester Fused benzene-thiophene ring system
Ethyl acetoacetate C₆H₁₀O₃ 141-97-9 β-keto ester Reactive keto group adjacent to ester
Ethyl diethoxyacetate C₈H₁₆O₄ 6065-82-3 Diethoxy, ethyl ester Ether linkages enhance polarity

*Inferred structure based on nomenclature; exact data unavailable in evidence.

Key Observations:
  • Substitution Position : Methyl 2-thienyl acetate () differs in the thiophene substitution position (2- vs. 3-), which may influence electronic properties and reactivity .
  • Complexity : Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate () contains a fused aromatic system, likely enhancing stability and π-conjugation for applications in materials science .
  • Functional Groups : Ethyl acetoacetate () lacks sulfur but features a reactive β-keto group, making it pivotal in Claisen condensations, unlike thienyl derivatives .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-thienylmethoxyacetate, and how do reaction conditions (e.g., catalysts, solvents) influence yield?

Methodological Answer: this compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3-hydroxymethylthiophene with ethyl bromoacetate in anhydrous conditions using a base like potassium carbonate. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance reaction efficiency by reducing activation energy . Solvent choice (e.g., THF or DMF) impacts reaction kinetics; polar aprotic solvents improve nucleophilicity but may require rigorous drying to avoid hydrolysis . Yield optimization typically involves monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for structural confirmation. Key signals include the thiophene proton resonance (δ 6.8–7.2 ppm) and ester carbonyl at ~170 ppm. Coupling patterns distinguish regioisomers .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 214.05) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity ≥98% .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiophene ring. Stability studies indicate ≥2-year integrity when protected from light and moisture . For short-term use, desiccators with silica gel are sufficient. Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored via FTIR (loss of ester C=O peak at 1740 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur atom shows high electron density, making it susceptible to electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. Ethyl lactate, a green solvent, enhances solubility while reducing environmental impact .
  • Transition State Analysis : Predict activation energies for ester hydrolysis or ring-opening reactions using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in spectral data for this compound derivatives (e.g., regioselectivity ambiguities)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. For example, NOESY correlations can confirm spatial proximity between the thiophene and methoxy groups .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, especially for regioisomers. Crystallize derivatives using slow evaporation in dichloromethane/hexane .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled esters to track reaction pathways and validate mechanistic hypotheses .

Q. How does the thiophene ring influence the compound’s electronic properties and applications in materials science?

Methodological Answer: The thiophene moiety enhances conjugation, making the compound suitable for organic semiconductors or photovoltaic materials. Cyclic voltammetry (CV) reveals redox behavior: oxidation peaks at ~1.2 V (vs. Ag/AgCl) correlate with π-π* transitions . Charge-transfer complexes with fullerene derivatives exhibit enhanced conductivity, measured via four-point probe techniques .

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